1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H12N2O2. It features a cyclopentane ring bonded to a pyrimidine ring and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Pyrimidine Ring Introduction: The pyrimidine ring is introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include substituted pyrimidine derivatives, alcohols, and ketones.
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can modulate enzyme activity, gene expression, and signal transduction pathways .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
1-(Pyrimidin-5-yl)cyclopentane-1-carboxylic acid: This compound has a similar structure but with the pyrimidine ring attached at a different position, leading to different chemical properties and biological activities.
1-(Pyrimidin-2-yl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring instead of a cyclopentane ring, resulting in different steric and electronic effects.
1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid:
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-11-6-3-7-12-8/h3,6-7H,1-2,4-5H2,(H,13,14) |
InChI Key |
GYJJXAGCTIEUND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
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